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molecular formula C10H16O B1211711 2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde CAS No. 91819-58-8

2-(2,2,3-Trimethylcyclopent-3-en-1-yl)acetaldehyde

Cat. No. B1211711
M. Wt: 152.23 g/mol
InChI Key: OGCGGWYLHSJRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169749B1

Procedure details

3.04 kg of campholene aldehyde and 2 kg of toluene were introduced into a 10-liter glass reactor and 2.9 kg of propionaldehyde, 170 g of piperidine and 120 g of glacial acetic acid were added with stirring at room temperature. The mixture was then refluxed for 4 hours on a water separator, 680 ml of water of reaction being removed from the circuit. Analysis of a sample of the reaction mixture by gas chromatography revealed a percentage content of 15% of unreacted educt. Accordingly, another 85 g of piperidine and 60 g of glacial acetic acid were added. After refluxing for another hour, another 120 g of water were removed from the circuit and the educt was completely reacted.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=C[CH:2]=1.[CH:8](=[O:11])[CH2:9][CH3:10].N1CCCC[CH2:13]1.C(O)(=O)C>O>[CH3:13][C:6]1[C:1]([CH3:2])([CH3:7])[CH:10]([CH2:9][CH:8]=[O:11])[CH2:4][CH:5]=1

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.9 kg
Type
reactant
Smiles
C(CC)=O
Name
Quantity
170 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
680 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being removed from the circuit
ADDITION
Type
ADDITION
Details
Accordingly, another 85 g of piperidine and 60 g of glacial acetic acid were added
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for another hour
CUSTOM
Type
CUSTOM
Details
another 120 g of water were removed from the circuit
CUSTOM
Type
CUSTOM
Details
the educt was completely reacted

Outcomes

Product
Name
Type
Smiles
CC1=CCC(C1(C)C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07169749B1

Procedure details

3.04 kg of campholene aldehyde and 2 kg of toluene were introduced into a 10-liter glass reactor and 2.9 kg of propionaldehyde, 170 g of piperidine and 120 g of glacial acetic acid were added with stirring at room temperature. The mixture was then refluxed for 4 hours on a water separator, 680 ml of water of reaction being removed from the circuit. Analysis of a sample of the reaction mixture by gas chromatography revealed a percentage content of 15% of unreacted educt. Accordingly, another 85 g of piperidine and 60 g of glacial acetic acid were added. After refluxing for another hour, another 120 g of water were removed from the circuit and the educt was completely reacted.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
2.9 kg
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=C[CH:2]=1.[CH:8](=[O:11])[CH2:9][CH3:10].N1CCCC[CH2:13]1.C(O)(=O)C>O>[CH3:13][C:6]1[C:1]([CH3:2])([CH3:7])[CH:10]([CH2:9][CH:8]=[O:11])[CH2:4][CH:5]=1

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.9 kg
Type
reactant
Smiles
C(CC)=O
Name
Quantity
170 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
680 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being removed from the circuit
ADDITION
Type
ADDITION
Details
Accordingly, another 85 g of piperidine and 60 g of glacial acetic acid were added
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for another hour
CUSTOM
Type
CUSTOM
Details
another 120 g of water were removed from the circuit
CUSTOM
Type
CUSTOM
Details
the educt was completely reacted

Outcomes

Product
Name
Type
Smiles
CC1=CCC(C1(C)C)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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